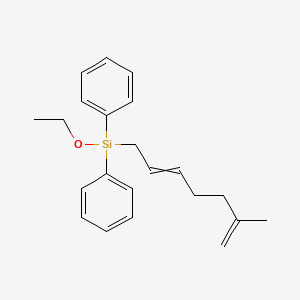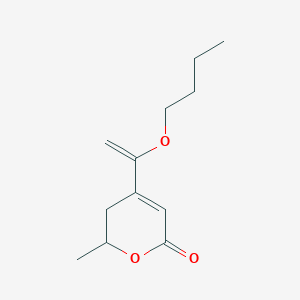![molecular formula C14H18N2O3 B12590894 2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide CAS No. 646072-01-7](/img/structure/B12590894.png)
2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide is an organic compound with a complex structure that includes an acetamido group, a hydroxyphenyl group, and a but-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide typically involves the reaction of 4-hydroxyphenethylamine with acetic anhydride to form an intermediate, which is then reacted with but-2-enamide under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The double bond in the but-2-enamide moiety can be reduced to form saturated amides.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the acetamido group can participate in various interactions, including van der Waals forces and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved in biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
- N-(2-hydroxyphenyl)acetamide
- N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide
Uniqueness
2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide is unique due to its specific structural features, including the but-2-enamide moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
646072-01-7 |
|---|---|
Fórmula molecular |
C14H18N2O3 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide |
InChI |
InChI=1S/C14H18N2O3/c1-3-13(16-10(2)17)14(19)15-9-8-11-4-6-12(18)7-5-11/h3-7,18H,8-9H2,1-2H3,(H,15,19)(H,16,17) |
Clave InChI |
WLZVHUFLDIMWAP-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C(=O)NCCC1=CC=C(C=C1)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]-](/img/structure/B12590827.png)
![2'-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine](/img/structure/B12590841.png)
![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trichloroacetyl)carbamate](/img/structure/B12590843.png)





![7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12590886.png)



![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12590911.png)
